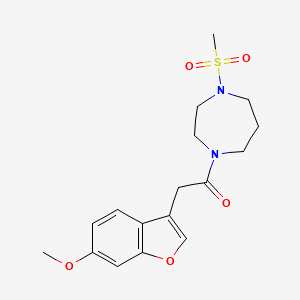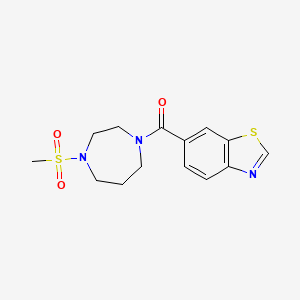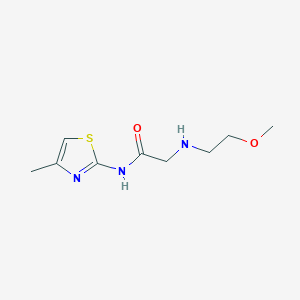![molecular formula C14H18F2N2O B7539134 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
Mecanismo De Acción
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to downregulation of genes regulated by BET proteins, including oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to have other biochemical and physiological effects. In preclinical studies, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and reduction of immune cell infiltration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. One area of interest is the development of more potent and selective BET inhibitors, which may have improved efficacy and reduced toxicity compared to 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. Another area of interest is the investigation of combination therapies, where 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is used in conjunction with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea and its effects on gene expression and cellular processes.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea involves several steps, starting with the reaction of 2,4-difluorobenzaldehyde with cyclopentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with methyl isocyanate to form the final product, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to play a role in the regulation of oncogenes, and inhibition of BET proteins with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to lead to decreased tumor growth in various cancer types, including acute myeloid leukemia and triple-negative breast cancer. In inflammation, BET proteins have been implicated in the regulation of pro-inflammatory cytokines, and inhibition with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to reduce inflammation in models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
3-cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-18(14(19)17-12-4-2-3-5-12)9-10-6-7-11(15)8-13(10)16/h6-8,12H,2-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNPGLEBOKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)


![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)


![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)